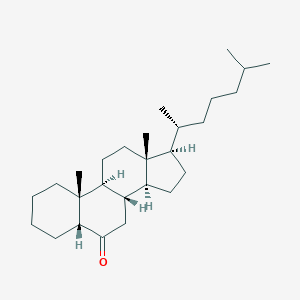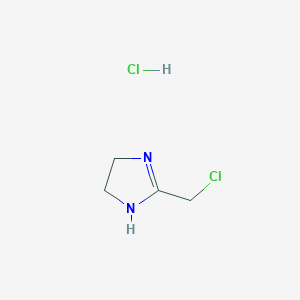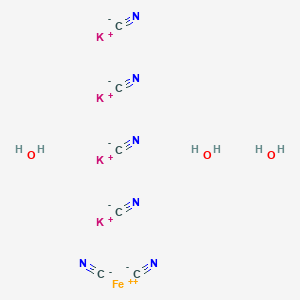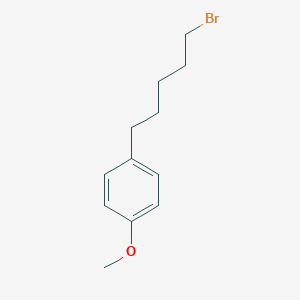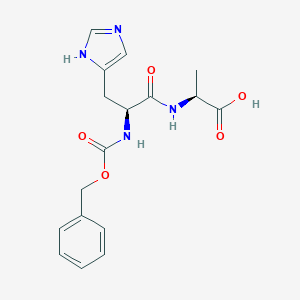
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzimidazole and has a pyridine ring fused to it.
作用機序
The exact mechanism of action of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit viral replication by interfering with viral DNA synthesis. Furthermore, it may exert its antibacterial effects by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, it has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria.
実験室実験の利点と制限
One of the advantages of using pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt in lab experiments is its broad range of potential applications. It has been found to have anticancer, antiviral, and antibacterial properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It may be harmful to both humans and the environment, and proper safety precautions should be taken when handling it in the laboratory.
将来の方向性
There are several future directions for research on pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt. One area of interest is its potential use as a photosensitizer in photodynamic therapy. This therapy involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been shown to have potential as a photosensitizer in this therapy, and further research is needed to explore its efficacy.
Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological systems. Metal ions play important roles in various biological processes, and the development of sensitive and selective probes for detecting them is important for understanding these processes. Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been shown to have potential as a fluorescent probe for detecting metal ions, and further research is needed to optimize its performance.
Conclusion:
In conclusion, pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt is a chemical compound that has potential applications in various fields. It has been extensively studied for its anticancer, antiviral, and antibacterial properties, as well as its potential use as a fluorescent probe and photosensitizer. Further research is needed to explore its potential in these areas and to optimize its performance.
合成法
The synthesis of pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt involves the reaction of 1,2-phenylenediamine with 1,3-dimethyl-2-nitrobenzene in the presence of a reducing agent such as iron powder or tin. The resulting intermediate is then treated with sodium hydroxide to obtain the final product in the form of a sodium salt.
科学的研究の応用
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, it has been investigated for its potential use as a photosensitizer in photodynamic therapy.
特性
CAS番号 |
10326-85-9 |
|---|---|
製品名 |
Pyrido(1,2-a)benzimidazole-4-carboxylic acid, 1,3-dimethyl-, sodium salt |
分子式 |
C14H11N2NaO2 |
分子量 |
262.24 g/mol |
IUPAC名 |
sodium;1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C14H12N2O2.Na/c1-8-7-9(2)16-11-6-4-3-5-10(11)15-13(16)12(8)14(17)18;/h3-7H,1-2H3,(H,17,18);/q;+1/p-1 |
InChIキー |
MKNMFSDLWXOUIZ-UHFFFAOYSA-M |
異性体SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+] |
SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1=CC(=C(C2=NC3=CC=CC=C3N12)C(=O)[O-])C.[Na+] |
その他のCAS番号 |
10326-85-9 |
同義語 |
1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid sodium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



